![molecular formula C18H19N3O2S B2983050 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone CAS No. 851130-09-1](/img/structure/B2983050.png)
1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone is a complex organic compound featuring a unique structure that combines an azepane ring, a benzofuro[3,2-d]pyrimidine moiety, and a thioether linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core:
Thioether Formation:
Azepane Introduction:
Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, strong bases like NaH
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted azepane derivatives
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone exerts its effects is often related to its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-(Piperidin-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone
- 1-(Morpholin-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone
Uniqueness: 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its piperidine and morpholine analogs. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-15(21-9-5-1-2-6-10-21)11-24-18-17-16(19-12-20-18)13-7-3-4-8-14(13)23-17/h3-4,7-8,12H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXPTVIUBXOKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
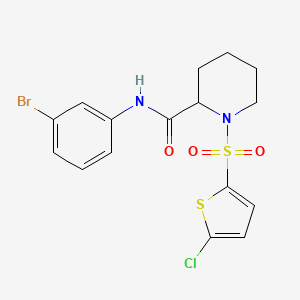
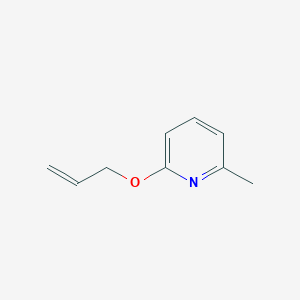
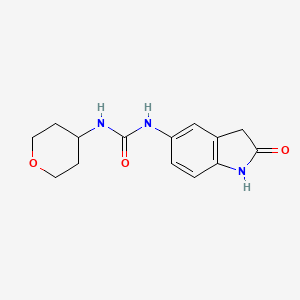
![N-(2,4-dimethoxyphenyl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2982975.png)

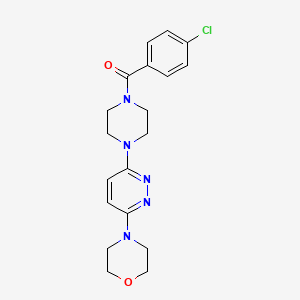
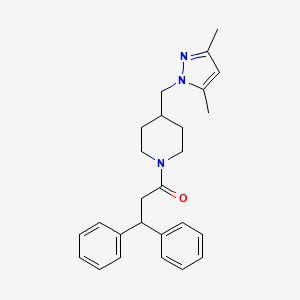
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)
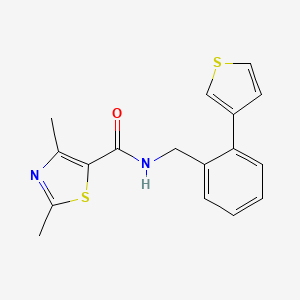
![4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)
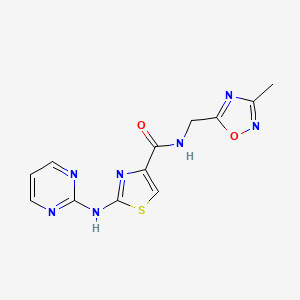

![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2982988.png)
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)
